molecular formula C8H15N B136504 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane CAS No. 149846-60-6

6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane

Cat. No. B136504
CAS RN: 149846-60-6
M. Wt: 125.21 g/mol
InChI Key: ZDLLZJXEZHLETJ-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane, also known as tropinone or ecgonine ketone, is a bicyclic organic compound that belongs to the class of tropanes. It is a key intermediate in the synthesis of various important pharmaceuticals, including cocaine, atropine, scopolamine, and other tropane alkaloids. The unique structure and properties of tropinone make it an important target for synthetic chemists and medicinal chemists.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane is not well understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the central nervous system.
Biochemical and Physiological Effects:
Tropinone has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anesthetic properties, as well as anticonvulsant activity. It has also been shown to have potential anticancer activity, although the mechanism of action is not well understood. Additionally, 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane has been shown to have effects on the cardiovascular system, including vasodilation and decreased heart rate.

Advantages and Limitations for Lab Experiments

Tropinone is a valuable starting material for the synthesis of various tropane alkaloids, including cocaine, atropine, and scopolamine. It is also a useful tool for studying the biological activity of tropane alkaloids. However, its low yield and complex synthesis make it difficult to work with in the laboratory.

Future Directions

There are several potential future directions for research on 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane. One area of interest is the development of new synthetic methods for the production of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane and other tropane alkaloids. Another area of interest is the study of the biological activity of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane and its potential as a drug target. Additionally, there is interest in the development of new tropane alkaloids with improved pharmacological properties.

Synthesis Methods

The synthesis of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane involves several steps, starting from the reaction of pyrrole with acetone to form pyrrole-2-carboxaldehyde. The aldehyde is then condensed with methylamine to form the corresponding imine, which is reduced with sodium borohydride to form the amine. The amine is then oxidized with potassium permanganate to form 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane. The overall yield of this synthesis is around 20%.

Scientific Research Applications

Tropinone has been extensively studied for its potential use as a starting material for the synthesis of various tropane alkaloids. It has also been studied for its biological activity, including its effects on the central nervous system and its potential as a drug target. Tropinone has been shown to have anticonvulsant, analgesic, and anesthetic properties, as well as potential anticancer activity.

properties

CAS RN

149846-60-6

Product Name

6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6-propan-2-yl-6-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C8H15N/c1-6(2)9-7-4-3-5-8(7)9/h6-8H,3-5H2,1-2H3

InChI Key

ZDLLZJXEZHLETJ-UHFFFAOYSA-N

SMILES

CC(C)N1C2C1CCC2

Canonical SMILES

CC(C)N1C2C1CCC2

Origin of Product

United States

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